molecular formula C12H16N4O3S B1463417 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291834-57-5

6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1463417
CAS No.: 1291834-57-5
M. Wt: 296.35 g/mol
InChI Key: QHMXMSCVMVZHOO-UHFFFAOYSA-N
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Description

6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a sulfonyl group attached to a piperidine moiety.

Preparation Methods

The synthesis of 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:

    Triazolopyridine derivatives: These compounds share the triazolopyridine core structure but differ in the substituents attached to the rings.

    Sulfonyl-containing compounds: These compounds contain a sulfonyl group attached to various heterocyclic rings.

The uniqueness of this compound lies in its specific combination of the triazolopyridine core with the sulfonyl and piperidine moieties, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-11-13-14-12(17)16(11)8-10/h2-3,8-9H,4-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXMSCVMVZHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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